molecular formula C36H30Pb2 B147011 Hexaphenyldilead CAS No. 3124-01-4

Hexaphenyldilead

Cat. No. B147011
CAS RN: 3124-01-4
M. Wt: 877 g/mol
InChI Key: SOLOHWWGJALNFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. For instance, the synthesis of hexahydroxydiphenoyl (HHDP) compounds was accomplished through atropselective construction of the aryl-aryl bond, mediated by CuCl(2)·n-BuNH(2), with chiral auxiliaries derived from l-(+)-tartaric acid, leading to complete or near-perfect atropselectivity . Similarly, the chemical synthesis of the hexaribonucleotide C-A-A-C-C-A utilized the phosphotriester approach with specific protective groups, achieving the final product with an 80% yield after deprotection . These examples demonstrate the intricacies of organic synthesis, where protecting groups and chiral catalysts play crucial roles in achieving the desired molecular architecture and stereochemistry.

Molecular Structure Analysis

The molecular structure of organic compounds is pivotal in determining their properties and reactivity. For example, the noncoplanar conformation of N-phenyl-substituted hexaaza[1(6)]paracyclophane was elucidated using theoretical calculations, which is essential for understanding its electrochemical properties . The X-ray crystallographic analysis of hexa(4-cyanophenyl) radialene revealed a double three-bladed propeller conformation, which is a unique structural feature influencing its properties, such as electrochemical reduction potentials . These studies highlight the importance of molecular structure analysis in predicting and rationalizing the behavior of organic compounds.

Chemical Reactions Analysis

The reactivity of organic molecules is often explored through their participation in chemical reactions. The synthesis of hexaphenyl radialene derivatives involved the reaction of tetrachlorocyclopropene with diarylmethyl anion followed by oxidation, where the acidity of diarylmethane played a significant role in the reaction's success . Additionally, the degradation of hexeneuronic acid (HexA) under mildly acidic conditions led to the formation of primary intermediates, which upon further treatment, generated chromophores . These studies provide insights into the reactivity and transformation of organic molecules under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are closely related to their molecular structure. Hexaaryl radialenes, for instance, are stable, crystalline substances with colors ranging from orange to red, and their electrochemical properties are influenced by the substituents on the phenyl groups . The electrochemical properties of N-phenyl-substituted hexaaza[1(6)]paracyclophane also showed interesting results, with overlapping oxidative waves indicating two-electron transfer . These findings underscore the relationship between structure and properties, which is fundamental in the design and application of organic materials.

Scientific Research Applications

Acetolysis and Electrophilic Cleavage

Hexaphenyldilead undergoes acetolysis, leading to electrophilic CPb cleavage. This process results in partially acetoxylated derivatives, which further decompose into various products like triaryllead acetate and diaryllead diacetate. Such reactions have been extensively studied to understand the chemical behavior of organolead compounds in different environments (Das & Wells, 1970).

Reactions with Mercuric Salts

Hexaphenyldilead interacts with mercuric salts, a process characterized by kinetic and product composition data. The reaction involves initial CPb bond cleavage, forming pentaphenyldilead, followed by competing reactions involving further bond cleavage or PbPb bond cleavage (Das, Moyes, & Wells, 1971).

Kinetics of Hydrogen Chloride Cleavage

The kinetics of hydrogen chloride cleavage of hexaphenyldilead has been explored in different solvents. This research helps understand the reaction mechanisms and potential applications of hexaphenyldilead in various chemical processes (Das, Ng, & Gan, 1978).

Lead-Lead Bond Cleavage Reactions

Hexaphenyldilead undergoes selective lead-lead bond cleavage when reacted with various reagents. This property has implications for synthesizing triphenyl-lead derivatives, highlighting its role in organolead chemistry (Willemsens & Kerk, 1968).

Safety And Hazards

Hexaphenyldilead may damage fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or inhaled . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

InChI

InChI=1S/6C6H5.2Pb/c6*1-2-4-6-5-3-1;;/h6*1-5H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLOHWWGJALNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Pb2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062854
Record name Hexaphenyldilead
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Molecular Weight

8.8e+02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexaphenyldilead

CAS RN

3124-01-4
Record name 1,1,1,2,2,2-Hexaphenyldiplumbane
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Record name Hexaphenyldilead
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Record name Hexaphenyldilead
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Record name Diplumbane, 1,1,1,2,2,2-hexaphenyl-
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Record name Hexaphenyldilead
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Record name Hexaphenyldiplumbane
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Record name HEXAPHENYLDILEAD
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
177
Citations
AW Krebs, MC Henry - The Journal of Organic Chemistry, 1963 - ACS Publications
We were interested in two aspects of these reactions:(a) if hexaphenyldilead decomposes totetraphenyllead in the molar ratio of 2: 3, why the combined yield of the products, …
Number of citations: 20 pubs.acs.org
RJH Clark, AG Davies, RJ Puddephatt - Inorganic Chemistry, 1969 - ACS Publications
The infrared and Raman spectra of tetraphenyllead and of hexaphenyldilead havebeen recorded over the range 4000-70 cm-1 and assignments for the various fundamentals have …
Number of citations: 39 pubs.acs.org
LS Foster, WM Dix, IJ Gruntfest - Journal of the American …, 1939 - ACS Publications
… prepared hexaphenyldilead by the reaction of … slowly from an attached tube and hexaphenyldilead precipitates. The color of the … After the ammonia has evaporated, …
Number of citations: 21 pubs.acs.org
LC Willemsens, GJM Van der Kerk - Journal of Organometallic Chemistry, 1968 - Elsevier
… On the other hand, we have found that with hexaphenyldilead both kinds of cleavage can … Since hexaphenyldilead is readily accessible from lead dichloride and phenylmagnesium …
Number of citations: 28 www.sciencedirect.com
TG Spiro, PA Bulliner, CO Quicksall - Inorganic Chemistry, 1971 - ACS Publications
Low-frequency Raman spectraof hexaphenylditin, hexaphenyldilead, and tetrakis (triphenyltin) tin are reported and as-signed. Normal-coordinate calculations have been carried out for …
Number of citations: 29 pubs.acs.org
VGK Das, DA Moyes, PR Wells - Journal of Organometallic Chemistry, 1971 - Elsevier
The reactions of hexaphenyldilead with mercuric chloride and with mercuric acetate in 15/1 v/v dioxane-methanol at 30 have been examined. Kinetic and product composition data have …
Number of citations: 2 www.sciencedirect.com
LC Willemsens, GJM Van Der Kerk - Journal of Organometallic Chemistry, 1970 - Elsevier
… Recently, we slightly modified Krause’s procedure for preparing hexaphenyldilead, but in no case could we obtain yields better than 75% [based on eqns. (1) and (2)]‘~‘. Hexa-o-…
Number of citations: 3 www.sciencedirect.com
GA Olah, MW Meyer - The Journal of Organic Chemistry, 1963 - ACS Publications
… and diphenyllead, we studied the reaction of hexaphenyldilead with 1,2dibromoethane. Recent … When hexaphenyldilead reacted with 1,2-dibromoethane, the only nonvolatile products …
Number of citations: 16 pubs.acs.org
P Jain, B Jain, S Singh, V Pathak… - Asian Journal of …, 2008 - hero.epa.gov
The reactions of hexaphenyldilead with bifunctional tridentate Schiff bases in 1: 2 molar ratios have been studied in anhydrous benzene. All the reactions were found to be quite facile …
Number of citations: 2 hero.epa.gov
JA Howard, E Furimsky - Journal of Organometallic Chemistry, 1972 - Elsevier
Absolute rate constants for the reaction of t-butylperoxy radicals with hexaphenylditin and hexaphenyldilead have been found to fit the equations log (k p /M −1 ·s −1 ) = (5.5±0.15) − (…
Number of citations: 1 www.sciencedirect.com

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